molecular formula C18H20ClNO4 B291001 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No. B291001
M. Wt: 349.8 g/mol
InChI Key: NYEGWDHJYKAFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. This compound has gained popularity in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and energy production. In cancer research, it has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In metabolic disorders, it has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide exerts its effects by activating the PPARδ receptor, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, energy production, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance performance and metabolic function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid and glucose metabolism, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, resulting in enhanced energy production and reduced oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the PPARδ receptor. However, it also has some limitations, including its high cost and potential for off-target effects.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide, including its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are also needed to investigate its long-term safety and potential side effects. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide is synthesized by the condensation reaction of 4-chloro-2-methylphenol and 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 3-bromopropanoic acid to yield 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The purity of the final product is determined by high-performance liquid chromatography (HPLC) analysis.

properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C18H20ClNO4/c1-11-9-13(19)5-7-15(11)24-12(2)18(21)20-14-6-8-16(22-3)17(10-14)23-4/h5-10,12H,1-4H3,(H,20,21)

InChI Key

NYEGWDHJYKAFON-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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